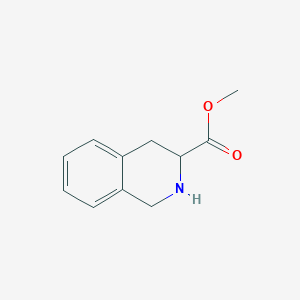

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (C₁₁H₁₃NO₂, MW 191.23) is a chiral tetrahydroisoquinoline derivative synthesized from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS RN 67123-97-1) via esterification with SOCl₂ in dry methanol, yielding its hydrochloride salt (CAS RN 57060-88-5) in near-quantitative yields . The hydrochloride form has a melting point of 248–250°C (decomp) and is a key intermediate in medicinal chemistry, particularly in synthesizing TGR5 agonists and organocatalysts . Its structure features a six-membered tetrahydroisoquinoline ring fused to a methyl ester group at position 3, enabling nucleophilic substitutions and hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNGWXICCHJHKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000757 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79815-19-3, 57060-86-3 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation and Acylation Approach

A method detailed by J-STAGE researchers begins with methyl 2-tert-butoxycarbonyl-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1 ). The hydroxyl group at the 7-position undergoes alkylation with oxazole derivatives (2a–c , 3c–j ) in the presence of potassium carbonate (K₂CO₃) and tetraethylammonium fluoride hydrate (TEA·HF). This step yields intermediates 4a–c and 5c–j , which are subsequently deprotected using hydrochloric acid (HCl) and formic acid (HCO₂H) to remove the tert-butoxycarbonyl (Boc) group, producing 6a–c and 7c–j .

Acylation of these intermediates is achieved via two pathways:

-

Carboxylic Acid Coupling : Using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with carboxylic acids (8A , D–G ).

-

Acyl Chloride Reaction : Employing triethylamine (Et₃N) with acyl chlorides (9B , C ).

The final hydrolysis of the methyl ester with aqueous lithium hydroxide (LiOH) generates the target compound as a tert-butylamine or calcium salt.

Key Reaction Conditions:

1,3-Dipolar Cycloaddition Method

A novel route reported in SAGE Journals utilizes a solvent-free 1,3-dipolar cycloaddition between imidate 2 and phthalaldehyde 1 under microwave irradiation. The reaction generates functionalized dihydrooxazole 3 , which undergoes cleavage to yield protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Procedure:

-

Cycloaddition : Imidate 2 and phthalaldehyde 1 (2 equiv.) are irradiated at 70°C for 1 hour in a microwave reactor.

-

Oxazole Cleavage : The dihydrooxazole intermediate is treated with hydrochloric acid to afford the tetrahydroisoquinoline core.

-

Esterification : Methanol and sulfuric acid catalyze the esterification of the carboxylic acid intermediate.

Advantages:

-

Efficiency : Microwave irradiation reduces reaction time from hours to minutes.

-

Scalability : Solvent-free conditions minimize waste and simplify purification.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Catalytic Systems

-

EDC·HCl : Effective for activating carboxylic acids without racemization.

-

TEA·HF : Facilitates fluoride-mediated alkylation by stabilizing oxyanion intermediates.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Pictet–Spengler Condensation

This reaction is pivotal for constructing polycyclic alkaloid frameworks. Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate reacts with aldehydes or ketones under acidic conditions to form β-carboline or tetrahydroisoquinoline derivatives.

Example Reaction:

Conditions:

-

Catalysts: Trifluoroacetic acid (TFA) or BF₃·OEt₂

-

Solvents: Dichloromethane (DCM) or methanol

-

Temperature: 0–25°C

Key Findings:

-

High regioselectivity for C1-position of the isoquinoline ring .

-

Used to synthesize enantiopure intermediates for opioid receptor antagonists .

Reduction Reactions

The ester group and aromatic ring system undergo selective reductions.

Ester Reduction

The methyl ester is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H):

Data:

| Reagent | Yield (%) | Product | Reference |

|---|---|---|---|

| LiAlH₄ | 85 | 1,2,3,4-THIQ-3-hydroxymethyl | |

| DIBAL-H | 78 | Same as above |

Aromatic Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the benzene ring:

Conditions:

-

Pressure: 1–3 atm

-

Solvent: Ethanol or THF

Coordination Chemistry

The nitrogen atom coordinates with transition metals to form stable complexes, useful in catalysis.

Example: Reaction with Cu²⁺ or Co³⁺ salts yields coordination compounds :

Key Complexes:

| Metal Ion | Ligand Ratio | Application | Reference |

|---|---|---|---|

| Cu²⁺ | 1:2 | Enantioselective nitroaldol addition | |

| Co³⁺ | 1:1 | Michael addition catalysis |

Structural Insights:

-

NMR and X-ray studies confirm octahedral geometry for Co³⁺ complexes .

-

Conformational flexibility of the ligand influences catalytic activity .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization.

Acid-Catalyzed Hydrolysis

Conditions:

Amide Formation

The carboxylic acid reacts with amines via EDC/HOBt coupling:

Applications:

Alkylation and Acylation

The secondary amine in the tetrahydroisoquinoline ring undergoes alkylation or acylation.

N-Alkylation

Conditions:

-

Base: K₂CO₃ or DIPEA

-

Solvent: DMF or acetonitrile

Example: Benzylation using benzyl bromide yields N-substituted derivatives .

N-Acylation

Acetic anhydride or acyl chlorides acylate the amine:

Key Use: Production of acetylated intermediates for alkaloid synthesis .

Oxidative Reactions

Controlled oxidation modifies the tetrahydroisoquinoline scaffold.

Ring Oxidation

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the saturated ring to an aromatic isoquinoline:

Conditions:

Comparative Reaction Table

Scientific Research Applications

Pharmaceutical Development

MTHIQ is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow it to participate in the development of neuroprotective agents that may assist in treating conditions such as Alzheimer's and Parkinson's diseases.

- Neuroprotective Properties : Studies indicate that MTHIQ can modulate neurotransmitter systems, potentially restoring altered levels of serotonin and dopamine in the brain, which is vital for managing neurodegenerative diseases .

Organic Synthesis

In organic chemistry, MTHIQ serves as a versatile building block for constructing complex molecules. Its ability to undergo various chemical transformations makes it valuable for synthesizing new compounds with potential therapeutic effects.

- Synthetic Versatility : MTHIQ can be utilized in reactions to form derivatives that exhibit enhanced biological activity. For instance, it can be transformed into other isoquinoline derivatives that may possess unique pharmacological properties .

Biochemical Research

MTHIQ is employed extensively in biochemical research to explore enzyme interactions and metabolic pathways. This research is crucial for understanding biological processes at a molecular level.

- Enzyme Interaction Studies : Researchers have utilized MTHIQ to study its effects on various enzymes involved in neurotransmitter metabolism, aiding in the understanding of brain chemistry and related disorders .

Material Science

The compound is also being explored for its applications in material science, particularly in developing new polymers with specific properties.

- Polymer Development : MTHIQ can be integrated into polymer matrices to enhance their mechanical and thermal properties, making it useful for industrial applications .

Natural Product Synthesis

Researchers utilize MTHIQ in the synthesis of natural products, which can lead to the discovery of new bioactive compounds.

- Bioactive Compound Discovery : The compound's structural similarities with other natural products make it a candidate for synthesizing novel compounds that could have therapeutic applications .

Case Studies and Research Findings

Several studies highlight the potential applications of MTHIQ:

- A study demonstrated that derivatives of MTHIQ showed promise as neuroprotective agents by improving cognitive functions in animal models of Alzheimer's disease .

- Another research focused on the synthesis of MTHIQ derivatives that exhibited significant analgesic effects, suggesting potential applications in pain management therapies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Neuroprotective properties observed; potential treatment for Alzheimer's |

| Organic Synthesis | Building block for complex molecule construction | Versatile reactions leading to biologically active derivatives |

| Biochemical Research | Studies on enzyme interactions and metabolic pathways | Insights into neurotransmitter metabolism |

| Material Science | Development of new polymers with enhanced properties | Improved mechanical and thermal properties |

| Natural Product Synthesis | Synthesis of bioactive compounds | Discovery of novel compounds with therapeutic potential |

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters . Additionally, it exhibits neuroprotective effects by scavenging free radicals and antagonizing the glutamatergic system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

A comparative analysis of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its analogues is summarized in Table 1, with detailed discussions below.

Table 1: Key Structural and Functional Comparisons

Detailed Comparisons

Ethyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

- Structural Difference : Ethyl ester substitution instead of methyl.

- However, steric effects may reduce nucleophilic substitution efficiency .

N-Substituted Derivatives

- Methyl 2-(4-Chlorobenzyl)- Derivative : Introduction of a 4-chlorobenzyl group at N2 (via NaH-mediated alkylation) improves binding to TGR5 receptors, as evidenced by agonist potency in pyrazine-carboxamide derivatives .

- 1MeTIQ vs. 1BeTIQ : Methylation at N1 (1MeTIQ) confers neuroprotection by modulating dopamine metabolism, whereas benzylation (1BeTIQ) induces neurotoxicity linked to Parkinsonism via selective damage to substantia nigra neurons .

Chiral Organocatalysts

- 6,7-Dimethoxy-Phenyl Derivatives: Substituents at C1 (phenyl) and C6/C7 (dimethoxy) in (1S,3S)-configured derivatives enhance enantioselectivity in Diels-Alder reactions. The half-boat conformation of the tetrahydroisoquinoline ring facilitates hydrogen bonding with substrates .

1-Oxo Derivatives

- Anti-Coronavirus Activity : 1-Oxo-2,3,4-trisubstituted derivatives (e.g., trans-7, cis-6) exhibit preliminary anti-coronavirus activity, likely due to interactions with viral proteases via their carboxylate and heterocyclic moieties .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (MTHIQ) is a compound that belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MTHIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C_12H_13NO_2

- Molar Mass : Approximately 191.23 g/mol

- Structure : MTHIQ features a tetrahydroisoquinoline core with a carboxylate ester functional group, contributing to its unique biological properties.

1. Antitumor Activity

MTHIQ and its derivatives have shown significant antitumor effects in various studies. For instance, a study evaluated a series of tetrahydroisoquinoline derivatives against different cancer cell lines using assays like MTT and LDH. The results indicated that certain derivatives exhibited promising antiproliferative activity, suggesting that MTHIQ could be developed as an anticancer agent .

2. Antiviral Activity

Research has demonstrated that tetrahydroisoquinoline derivatives possess antiviral properties. A study focused on synthesizing novel tetrahydroisoquinoline derivatives and tested their activity against human coronaviruses (HCoV-229E and HCoV-OC43). The findings revealed that some derivatives exhibited notable antiviral activity, indicating the potential of MTHIQ in treating viral infections .

3. Neuroprotective Effects

MTHIQ has been implicated in neuroprotective research, particularly concerning neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its structural similarity to other neuroactive compounds suggests it may interact with neurotransmitter systems, thus providing neuroprotection .

4. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that certain tetrahydroisoquinoline derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making MTHIQ a candidate for developing anti-inflammatory drugs .

The mechanisms through which MTHIQ exerts its biological effects are diverse:

- Matrix Metalloproteinase Inhibition : MTHIQ has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation. This inhibition is crucial for preventing cancer metastasis .

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by acting as an antagonist or modulator at various receptors, contributing to its neuroprotective effects .

Case Study 1: Antitumor Efficacy

A study on the cytotoxicity of MTHIQ derivatives against human oral squamous cell carcinoma (OSCC) demonstrated significant tumor-specific cytotoxicity with certain derivatives showing high selectivity towards cancer cells while sparing normal cells .

Case Study 2: Antiviral Screening

In another study investigating the antiviral potential of tetrahydroisoquinoline derivatives against coronaviruses, several compounds were found to significantly reduce viral replication in vitro, highlighting the therapeutic potential of MTHIQ in viral infections .

Data Tables

Q & A

Q. Basic

- X-ray crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 5.3719 Å, b = 12.1726 Å, c = 27.021 Å. Data collected via Bruker Kappa DUO APEXII diffractometer with graphite-monochromated Cu-Kα radiation .

- NMR/IR : Used to confirm stereochemistry and functional groups (e.g., ester carbonyl at ~173 ppm in ¹³C NMR).

- Melting point analysis : Discrepancies in reported values (e.g., 248–250°C vs. 261°C) arise from recrystallization solvent choices (methanol-diethyl ether vs. chloroform-diethyl ether) .

How can diastereoselectivity be controlled in 1,3-dipolar cycloadditions involving this compound?

Advanced

In multicomponent reactions (e.g., with cinnamaldehyde and NPM), diastereoselectivity (dr up to 86:14) is influenced by:

- Temperature : Prolonged heating at 70°C for 17 hours favors the endo product (65% yield) over exo (11%) .

- Steric effects : Bulky substituents on the dipolarophile increase selectivity for the endo transition state.

- Solvent : Non-polar solvents stabilize dipolar intermediates, enhancing selectivity.

What strategies are effective for designing biologically active analogs of this compound?

Q. Advanced

- Substitution at the N-position : Alkylation with 4-chlorobenzyl bromide introduces hydrophobic groups, enhancing binding to targets like TGR5 agonists .

- Stereochemical tuning : (S)-configuration at C3 improves compatibility with chiral receptors, as seen in REV-ERBα antagonists .

- Coordination chemistry : Replacement of the ester group with carboxylate enables copper complex formation, relevant in immunopharmacology studies .

How should researchers address contradictions in melting points reported across literature?

Advanced

Discrepancies (e.g., 248–250°C vs. 261°C) arise from:

- Recrystallization solvents : Methanol-diethyl ether vs. chloroform-diethyl ether .

- Decomposition : Thermal instability requires rapid heating rates during analysis.

Methodological resolution : - Use differential scanning calorimetry (DSC) to monitor decomposition events.

- Cross-validate with elemental analysis to confirm purity.

What purification techniques are optimal post-synthesis?

Q. Basic

- Silica gel chromatography : Effective for separating diastereomers (e.g., endo vs. exo products) using ethyl acetate/hexane gradients .

- Recrystallization : Chloroform-diethyl ether mixtures yield high-purity crystals suitable for crystallography .

- HPLC : Reverse-phase C18 columns resolve polar byproducts in derivatives.

What safety protocols are essential when handling this compound?

Q. Basic

- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse with water for 15+ minutes and seek medical attention .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) before disposal .

How does stereochemistry at C3 affect reactivity in multicomponent reactions?

Advanced

The (S)-configuration at C3 directs the orientation of the ester group, influencing:

- Transition-state geometry : Favors endo cycloadducts due to minimized steric clash .

- Electronic effects : Electron-withdrawing ester groups stabilize dipolar intermediates, accelerating reaction rates.

What role does this compound play in coordination chemistry?

Q. Advanced

- Ligand design : The carboxylate derivative forms stable copper(II) complexes, studied for their immunomodulatory properties via potentiometry and UV-VIS spectroscopy .

- Application : These complexes exhibit potential in targeting protease inhibitors or antiparasitic agents .

How do solvent choices impact stability during alkylation reactions?

Q. Advanced

- DMF : Enhances solubility of NaH but may hydrolyze esters at elevated temperatures.

- THF : Less polar, suitable for low-temperature reactions but limits reagent solubility.

Mitigation : Use anhydrous conditions and inert atmospheres to prevent ester degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.